molecular formula C16H15Cl2NO2 B5579580 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B5579580
M. Wt: 324.2 g/mol
InChI Key: BBLIJEPXNCXSSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide involves intricate procedures that yield these compounds with high specificity. One study describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting a method involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, which is similar in methodology to the synthesis of the compound of interest (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related acetamides reveals specific conformational characteristics, such as the syn or anti orientation of N—H bonds to substituents on the aromatic ring. For instance, in 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide, the N—H bond is syn to the 3-methyl substituent, indicating how substituents affect molecular conformation. This insight into the structure aids in understanding the physical and chemical properties of the compound (Gowda et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamides, including 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, can be inferred from studies on similar compounds. For example, the synthesis and reaction conditions of N-phenyl-2,2-di(4-chlorophenoxy)acetamide offer insights into the reactivity of chlorophenoxy acetamides under various conditions, such as the influence of reaction temperature and time on yield, which can be relevant for understanding the chemical behavior of the compound (Tao Jian-wei, 2009).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, of compounds structurally similar to 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, are crucial for understanding its physical behavior. Studies on the crystal structure and hydrogen bonding patterns provide insights into the solid-state properties, which are essential for the material's application in various fields (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and interaction with biological molecules, can be studied through experimental and computational methods. Research on similar acetamides provides a foundation for understanding the intrinsic chemical behavior of 2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide, including its potential interactions and stability profiles (Arjunan et al., 2012).

Scientific Research Applications

Characterization and Structural Analysis

2-(2,5-Dichlorophenoxy)-N-(2,3-Dimethylphenyl)acetamide and its derivatives are primarily researched for their potential in various fields including pesticide development and environmental monitoring. These compounds have been characterized through X-ray powder diffraction to understand their crystalline structures, which is crucial for their application in developing effective pesticides. For instance, derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, revealing new diffraction data that supports their potential use in pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009). Similarly, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been examined for their structural properties to assess their suitability as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Environmental and Biological Applications

The compound and its derivatives are also explored for environmental and biological applications. A new fluorescent probe derived from a similar structure has been developed for sensitive detection of carbonyl compounds in water samples, illustrating the compound's utility in environmental monitoring. This probe enables trace measurement of aldehydes and ketones, demonstrating an evolution in the methodology for environmental analysis and showcasing the compound's adaptability in practical applications (Houdier, Perrier, Defrancq, & Legrand, 2000).

Anticancer and Anticonvulsant Research

In the realm of medicinal chemistry, derivatives of 2-(2,5-Dichlorophenoxy)-N-(2,3-Dimethylphenyl)acetamide are investigated for their anticancer properties. A specific study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This research not only provides insights into the compound's therapeutic potential but also underscores the importance of structural analysis in drug development (Sharma et al., 2018). Additionally, certain derivatives have shown anticonvulsant activity, indicating their potential in developing treatments for epilepsy and related disorders (Pękala et al., 2011).

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-4-3-5-14(11(10)2)19-16(20)9-21-15-8-12(17)6-7-13(15)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLIJEPXNCXSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide

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